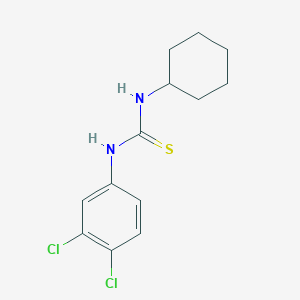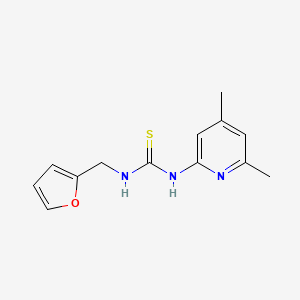
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as BRD7567, is a small molecule compound that has been studied extensively for its potential use in various scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
作用機序
The mechanism of action of 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. BRDs are proteins that recognize acetylated lysine residues on histones and other proteins, which can also lead to changes in gene expression. By inhibiting the activity of these enzymes, 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione may alter gene expression and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of HDACs and BRDs, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
実験室実験の利点と制限
One advantage of using 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to inhibit the growth of cancer cells in various types of cancer. This makes it a promising compound for the development of new cancer treatments. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione and its potential side effects.
将来の方向性
There are several future directions for research on 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been achieved using various methods. One method involves the reaction of 2-(6-methyl-2-pyridinyl)hydrazinecarboxamide with 5-bromo-1H-isoindole-1,3(2H)-dione in the presence of a base. Another method involves the reaction of 2-(6-methyl-2-pyridinyl)hydrazinecarboxamide with 5-bromo-2-chloro-1H-isoindole-1,3(2H)-dione in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions used.
科学的研究の応用
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its potential use in the treatment of viral infections, such as influenza and HIV.
特性
IUPAC Name |
5-bromo-2-(6-methylpyridin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15)7-11(10)14(17)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZGBLHGKDWUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200993 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Bromo-2-(6-methyl-pyridin-2-yl)-isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide](/img/structure/B5760085.png)



![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)


![N'-[(4,5-dibromo-2-thienyl)methylene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5760121.png)

![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)

